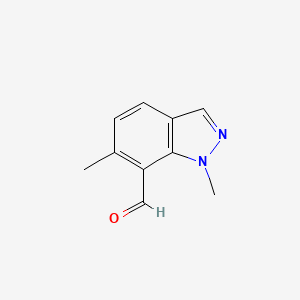
1,6-Dimethyl-1H-indazole-7-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dimethyl-1H-Indazole-7-carboxaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The compound’s structure features a fused benzene and pyrazole ring system, which contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-1H-Indazole-7-carboxaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzaldehyde derivatives with hydrazine or its derivatives, followed by cyclization to form the indazole ring. The reaction conditions often involve the use of catalysts such as copper or palladium to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 1,6-dimethyl-1H-Indazole-7-carboxaldehyde may involve large-scale batch or continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient and cost-effective production of the compound. Solvent-free or green chemistry approaches are also explored to minimize environmental impact .
化学反应分析
Types of Reactions
1,6-Dimethyl-1H-Indazole-7-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 3 and 5.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride
科学研究应用
Potential Applications
1,6-Dimethyl-1H-indazole-7-carbaldehyde and its derivatives have potential applications in pharmaceuticals due to their biological activity. Studies have focused on the compound's interactions with biological targets, crucial for understanding its therapeutic potential.
Anticandidal Evaluation of Indazole Derivatives
Indazole derivatives have shown anticandidal activity . A series of 3-phenyl-1H-indazole moieties demonstrated broad anticandidal activity . Compound 10g , with an N, N-diethylcarboxamide substituent, was the most active against C. albicans and both miconazole susceptible and resistant C. glabrata species . The 3-phenyl-1H-indazole scaffold represents an opportunity for developing new anticandidal agents with a new chemotype .
IDO1 Inhibition and Anticancer Activity
1,3-dimethyl-6-amino indazole derivatives have been designed and synthesized as IDO1 inhibitors . Compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) remarkably suppressed IDO1 expression and was the most potential anticancer compound, inducing apoptosis activity and selectively activating extracellular signal-regulated kinases (ERK) in mitogen-activated protein kinase (MAPK) pathways on FaDu cells . Compound 7 also suppressed cell mobility in wound healing assays with reduced expression of matrix metalloproteinase MMP9, suggesting its potential in treating hypopharyngeal carcinoma .
Kinase Inhibition
Various indazole derivatives have demonstrated activity as kinase inhibitors . Examples include:
- FGFR Inhibitors: Compound 101 is a potent tyrosine kinase fibroblast growth factor receptor (FGFR) inhibitor . Compound 102 exhibited the most potent FGFR1 inhibitory activity in enzymatic assays .
- ERK Inhibitors: Compound 119 displayed excellent potency, high ERK 1/2 selectivity, and dual mechanisms of action inhibition and exhibited antitumor activity in patients with BRAFV600-mutant melanoma .
- Aurora Kinase Inhibitors: Compounds 123 , 124 , and 125 provided sub-type kinase selectivity for Aurora kinases . Compound 123 was the most potent dual Aurora A and B inhibitor .
- PDK1 Inhibitors: Compounds 129 and 130 exhibited potent phosphoinositide-dependent kinase-1 (PDK1) activity .
Histone Deacetylases (HDACs) and Vascular Endothelial Growth Factor (VEGF) Pathway
Pazopanib hybrids, such as ortho-aminoanilide based compound 131 and pazopanib-based hydroxamic acid 132 , were identified as potent histone deacetylases (HDACs) inhibitors . Compound 131 exhibited more potent antiproliferative activity against HT-29, while compound 132 was slightly more potent than MS-275 . Compounds 131 and 132 displayed comparable vascular endothelial growth factor receptor (VEGFR) signaling pathway potencies to pazopanib and compound 131 possessed desirable pharmacokinetic profiles and considerable in vivo antitumor efficacy .
Anti-renal Cancer Activity
属性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
1,6-dimethylindazole-7-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-8-5-11-12(2)10(8)9(7)6-13/h3-6H,1-2H3 |
InChI 键 |
SOMILLCFWRWFID-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)C=NN2C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















